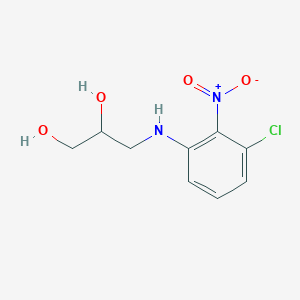
2-(beta,gamma-Dihydroxypropyl)amino-6-chloronitrobenzene
Cat. No. B8335836
M. Wt: 246.65 g/mol
InChI Key: REGPKDFJGROPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04845293
Procedure details


0.2 mole (38.4 g) of 2,6-dichloronitrobenzene and 0.6 mole (54.6 g) of 3-aminopropane-1,2-diol in 200 ml of 1-methyl-2-pyrrolidone are heated to 80° C. The reaction mixture is diluted with ice. The product expected precipitates. After recrystallizing from isopropanol, it melts at 126° C.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16]>CN1CCCC1=O>[OH:17][CH:14]([CH2:15][OH:16])[CH2:13][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
54.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CO)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is diluted with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product expected precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallizing from isopropanol, it melts at 126° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-])CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
